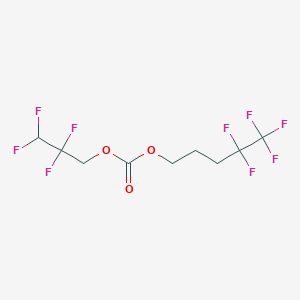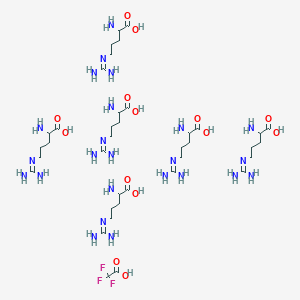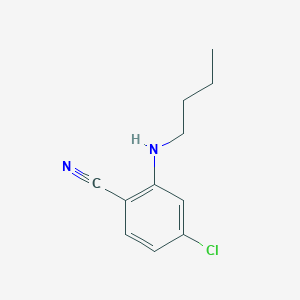
1-(2-Ethylphenyl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Ethylphenyl)propan-1-amine is an organic compound belonging to the class of amines It features a propan-1-amine backbone with an ethyl-substituted phenyl group at the second position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(2-Ethylphenyl)propan-1-amine can be synthesized through several methods. One common approach involves the alkylation of 2-ethylphenylacetonitrile followed by reduction. The reaction typically proceeds as follows:
Alkylation: 2-Ethylphenylacetonitrile is reacted with a suitable alkylating agent, such as ethyl bromide, in the presence of a base like sodium hydride.
Reduction: The resulting nitrile is then reduced to the corresponding amine using a reducing agent such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve more scalable and cost-effective methods. Catalytic hydrogenation is often preferred due to its efficiency and ability to produce high yields. The process typically involves:
Catalytic Hydrogenation: The nitrile intermediate is subjected to hydrogen gas in the presence of a catalyst, such as palladium on carbon (Pd/C), under controlled temperature and pressure conditions.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Ethylphenyl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form secondary or tertiary amines using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, using reagents like nitric acid (HNO3), sulfuric acid (H2SO4), or halogens (Cl2, Br2).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, catalytic hydrogenation.
Substitution: HNO3, H2SO4, Cl2, Br2, typically under controlled temperature and solvent conditions.
Major Products:
Oxidation: Imines, nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
Aplicaciones Científicas De Investigación
1-(2-Ethylphenyl)propan-1-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of amine-related biochemical pathways and enzyme interactions.
Industry: The compound is utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mecanismo De Acción
The mechanism by which 1-(2-Ethylphenyl)propan-1-amine exerts its effects depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, influencing various molecular pathways. For instance, as an amine, it can act as a ligand for certain receptors or as a substrate for enzymatic reactions, modulating biological processes.
Comparación Con Compuestos Similares
1-(2-Ethylphenyl)propan-1-amine can be compared with other similar compounds, such as:
1-Phenylpropan-1-amine: Lacks the ethyl substitution, leading to different chemical and biological properties.
1-(2-Methylphenyl)propan-1-amine: Features a methyl group instead of an ethyl group, affecting its reactivity and applications.
1-(2-Isopropylphenyl)propan-1-amine: Contains an isopropyl group, which may influence its steric and electronic properties.
Propiedades
Fórmula molecular |
C11H17N |
|---|---|
Peso molecular |
163.26 g/mol |
Nombre IUPAC |
1-(2-ethylphenyl)propan-1-amine |
InChI |
InChI=1S/C11H17N/c1-3-9-7-5-6-8-10(9)11(12)4-2/h5-8,11H,3-4,12H2,1-2H3 |
Clave InChI |
JPRNZIKNLCDMNS-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=CC=C1C(CC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(E)-Methyl 3-([1,1'-biphenyl]-4-yl)acrylate](/img/structure/B12088922.png)








